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molecular formula C25H25N3O4S B8511281 4-(Benzyloxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

4-(Benzyloxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Cat. No. B8511281
M. Wt: 463.6 g/mol
InChI Key: FFQSZTTXODRQOL-UHFFFAOYSA-N
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Patent
US08466166B2

Procedure details

A mixture of 4-(benzyloxy)-N,N,2-trimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole-6-carboxamide (29.0 g, 62.6 mmol, Step 3) and 10% palladium on carbon (6.0 g) in tetrahydrofuran (200 mL) was stirred under hydrogen gas (1 atm) at room temperature for 24 hours. Another 4.0 g of 10% palladium on carbon was added, and the mixture was stirred under hydrogen gas (1 atm) at room temperature for additional 6 hours. The resulted mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuo to afford the title compound as a white solid (23.0 g, 98%).
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:17]2[N:16]=[C:15]([CH3:18])[N:14]([S:19]([C:22]3[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=3)(=[O:21])=[O:20])[C:13]=2[CH:12]=[C:11]([C:29]([N:31]([CH3:33])[CH3:32])=[O:30])[CH:10]=1)C1C=CC=CC=1>[Pd].O1CCCC1>[OH:8][C:9]1[C:17]2[N:16]=[C:15]([CH3:18])[N:14]([S:19]([C:22]3[CH:23]=[CH:24][C:25]([CH3:28])=[CH:26][CH:27]=3)(=[O:21])=[O:20])[C:13]=2[CH:12]=[C:11]([C:29]([N:31]([CH3:33])[CH3:32])=[O:30])[CH:10]=1

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC=2N(C(=NC21)C)S(=O)(=O)C2=CC=C(C=C2)C)C(=O)N(C)C
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen gas (1 atm) at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred under hydrogen gas (1 atm) at room temperature for additional 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The resulted mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC(=CC=2N(C(=NC21)C)S(=O)(=O)C2=CC=C(C=C2)C)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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